molecular formula C17H11N3O4S2 B11698272 N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11698272
M. Wt: 385.4 g/mol
InChI Key: GNVSKZIMYMZBEJ-UVTDQMKNSA-N
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Description

N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with the molecular formula C17H11N3O4S2 . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 4-nitrobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring may also play a role in binding to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
  • N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Uniqueness

N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is unique due to its nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C17H11N3O4S2

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H11N3O4S2/c21-15(12-4-2-1-3-5-12)18-19-16(22)14(26-17(19)25)10-11-6-8-13(9-7-11)20(23)24/h1-10H,(H,18,21)/b14-10-

InChI Key

GNVSKZIMYMZBEJ-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S

Origin of Product

United States

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